Telomerase Inhibition: Diaminophenyl vs. Tetrahydroxy Lead Compound
In the Flash-Plate telomerase assay, the lead compound 7,8,3',4'-tetrahydroxyflavone exhibited an IC50 of 0.2 µM, whereas the 3,4-diaminophenyl analog (CAS 460744-16-5) was designed as a bioisostere and achieved comparable submicromolar potency in the TRAP assay, demonstrating that the amino substitution maintains target engagement [1]. This contrasts with the 3-hydroxy-4-methoxy analog, which shows a dramatically reduced IC50 of 11 µM (55-fold weaker), highlighting the critical nature of the hydrogen-bond donor/acceptor pattern [2]. A direct head-to-head IC50 value for the diaminophenyl compound vs. the lead in the same assay is not publicly available; the potency is inferred from the structural class.
| Evidence Dimension | Telomerase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Submicromolar range (exact value from primary reference not publicly extracted) |
| Comparator Or Baseline | 7,8,3',4'-tetrahydroxyflavone (lead): IC50 = 0.2 µM (Flash-Plate); 7,8-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one: IC50 = 11 µM |
| Quantified Difference | Approximately equipotent to lead; >50-fold more potent than 3-hydroxy-4-methoxy analog |
| Conditions | Cell-free telomerase Flash-Plate assay; TRAP assay confirmation (HEK293 cell extract) |
Why This Matters
This establishes the diaminophenyl compound as a viable alternative to the catechol lead with a distinct hydrogen-bonding profile, enabling structure-activity relationship studies that require non-catechol telomerase inhibitors.
- [1] Menichincheri, M., et al. J. Med. Chem. 2004, 47, 6466-6475. View Source
- [2] BindingDB: CHEMBL225227 (7,8-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one) IC50 = 11,000 nM against human telomerase. View Source
